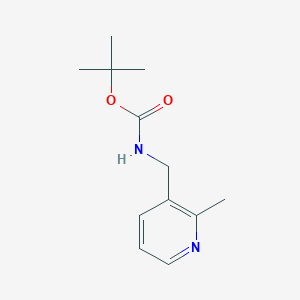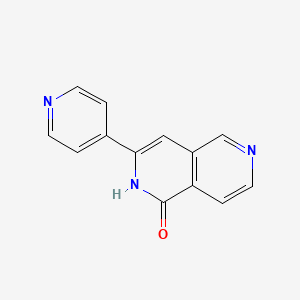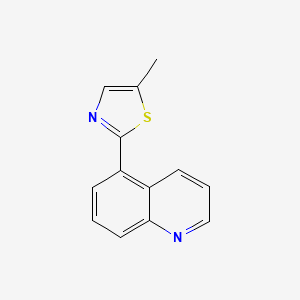
2-(Trifluoromethyl)naphthalene-5-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trifluoromethyl)naphthalene-5-methanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, with a methanol group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)naphthalene-5-methanol typically involves the metalation of 2-(Trifluoromethyl)naphthalene. This process can be achieved using organometallic or lithium dialkylamide-type bases, followed by treatment with carbon dioxide . The reaction conditions vary depending on the specific reagents used. For example, tert-butyllithium in the presence of potassium tert-butoxide can be used to achieve selective metalation at the 1-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
2-(Trifluoromethyl)naphthalene-5-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 2-(Trifluoromethyl)naphthalene-5-carboxylic acid .
科学的研究の応用
2-(Trifluoromethyl)naphthalene-5-methanol has several scientific research applications:
作用機序
The mechanism of action of 2-(Trifluoromethyl)naphthalene-5-methanol involves its interaction with various molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and stability, while the naphthalene ring can participate in aromatic interactions. These properties make the compound useful in various chemical and biological processes .
類似化合物との比較
Similar Compounds
1-(Trifluoromethyl)naphthalene: Similar structure but with the trifluoromethyl group at the 1-position.
2-(Trifluoromethyl)benzyl alcohol: Similar functional groups but with a benzene ring instead of a naphthalene ring.
Uniqueness
2-(Trifluoromethyl)naphthalene-5-methanol is unique due to the specific positioning of the trifluoromethyl and methanol groups on the naphthalene ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .
特性
分子式 |
C12H9F3O |
|---|---|
分子量 |
226.19 g/mol |
IUPAC名 |
[6-(trifluoromethyl)naphthalen-1-yl]methanol |
InChI |
InChI=1S/C12H9F3O/c13-12(14,15)10-4-5-11-8(6-10)2-1-3-9(11)7-16/h1-6,16H,7H2 |
InChIキー |
DVISTDFXDYJAEB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2)C(F)(F)F)C(=C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7,9-Dimethyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11880547.png)

![5-acetyl-7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B11880554.png)
![6-Methoxy-4,9-dimethyl-1,3-dihydronaphtho[2,3-c]furan](/img/structure/B11880560.png)




![6-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11880584.png)
![Tert-butyl 4,8-diazaspiro[2.6]nonane-8-carboxylate](/img/structure/B11880586.png)


